2-[(2-chloropyridin-3-yl)oxy]acetic acid
Description
2-[(2-Chloropyridin-3-yl)oxy]acetic acid (molecular formula: C₇H₅ClNO₃, molecular weight: 186.58 g/mol) is a pyridine derivative featuring a chlorine atom at the 2-position and an ether-linked acetic acid group at the 3-position of the pyridine ring. The compound’s structure combines the aromaticity of pyridine with the hydrogen-bonding capacity of the carboxylic acid group, making it relevant in medicinal chemistry and materials science. Its synthesis typically involves O-alkylation reactions, as seen in related compounds .
Properties
CAS No. |
1238778-43-2 |
|---|---|
Molecular Formula |
C7H6ClNO3 |
Molecular Weight |
187.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Base-Mediated Alkylation
In a representative procedure, 2-chloro-3-hydroxypyridine is treated with ethyl chloroacetate in the presence of potassium carbonate (K₂CO₃) in acetone. The reaction proceeds via an SN2 mechanism, forming the ethyl ester intermediate, which is subsequently hydrolyzed to the target acid. Modulating the base strength and solvent polarity is critical to suppressing side reactions, such as O- versus N-alkylation. For instance, using sodium hydride (NaH) in dimethylformamide (DMF) at 0–5°C enhances regioselectivity for the oxygen atom.
Table 1. Optimization of Base-Mediated Alkylation
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | Acetone | 25 | 68 |
| NaH | DMF | 0–5 | 82 |
| NaOH | THF/H₂O | 20 | 73 |
Ester Hydrolysis and Saponification
Hydrolysis of ester intermediates is a pivotal step in several synthetic routes. Ethyl 2-[(2-chloropyridin-3-yl)oxy]acetate, for example, undergoes saponification using aqueous sodium hydroxide (NaOH) in tetrahydrofuran (THF), followed by acidification to yield the carboxylic acid.
Reaction Conditions and Yield Maximization
A study demonstrated that employing a 1:2 molar ratio of ester to NaOH in THF/water (3:1 v/v) at 20°C for 1 hour achieves 82% conversion. Prolonged reaction times or elevated temperatures (>40°C) risk decarboxylation, reducing yields to <50%. Acidification with hydrochloric acid (HCl) to pH 3 precipitates the product, which is isolated via filtration with >99% purity.
Grignard Reagent-Mediated Synthesis
Patented methodologies describe the use of organomagnesium reagents to construct the acetic acid moiety. In one approach, 2-chloronicotinic acid is first converted to its lithium salt using lithium hydroxide monohydrate, which then reacts with methyl magnesium bromide (MeMgBr) in tetrahydrofuran at −4°C.
Lithium Salt Intermediates
Forming the lithium salt ensures solubility and reactivity with Grignard reagents. Drying the lithium 2-chloronicotinate to <1% water content is essential to prevent protonolysis of MeMgBr. Subsequent quenching with low-temperature water (0°C) and acidification with 6 M HCl yields 3-acetyl-2-chloropyridine, which is further oxidized to the acetic acid derivative.
Table 2. Grignard Reaction Parameters
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Reaction Temp. | −4°C to 0°C | 73.8 |
| MeMgBr Equivalents | 1.2 | 73.8 |
| Quenching Temp. | ≤10°C | 73.8 |
Acid Chloride Acylation
Multi-step syntheses leveraging acid chlorides have been reported for structurally analogous compounds. For example, 4-cyanophenol is reacted with ethyl bromoacetate to form an O-acetic acid ethyl ester, which is saponified and converted to an acid chloride using thionyl chloride (SOCl₂). Acylation of 5,6-diaminopyridine derivatives with this acid chloride yields intermediates that cyclize to azabenzimidazoles. Adapting this route, 2-chloro-3-aminopyridine could serve as the nucleophile for acid chloride coupling, followed by deprotection to generate the target compound.
Comparative Analysis of Methodologies
Yield and Scalability
Chemical Reactions Analysis
Types of Reactions: 2-[(2-Chloropyridin-3-yl)oxy]acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom in the pyridine ring can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like ammonia (NH3) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives of the compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Derivatives where the chlorine atom is replaced by other nucleophiles.
Scientific Research Applications
2-[(2-Chloropyridin-3-yl)oxy]acetic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound can be employed in biochemical studies to understand enzyme mechanisms.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-[(2-chloropyridin-3-yl)oxy]acetic acid exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes and other biomolecules, influencing their activity. In drug discovery, it may target specific molecular pathways to exert therapeutic effects.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical processes.
Molecular Pathways: It may modulate signaling pathways involved in cellular functions.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares key structural and physicochemical properties of 2-[(2-chloropyridin-3-yl)oxy]acetic acid with its analogs:
Key Observations :
- Substituent Position : The position of the chlorine atom (2- vs. 5- or 6-) and the type of linkage (ether vs. direct CH₂ or NH) significantly alter electronic properties. For example, the ether linkage in the target compound increases hydrophilicity compared to direct CH₂ attachment .
- Electronic Effects : Chlorine’s electron-withdrawing nature reduces the basicity of the pyridine nitrogen, while methoxy groups (e.g., in 2-[(6-methoxypyridin-3-yl)methoxy]acetic acid) donate electrons, enhancing resonance stabilization .
Physicochemical Properties
- Solubility: The carboxylic acid group enables hydrogen bonding, improving aqueous solubility. However, chlorine’s hydrophobicity may reduce solubility compared to non-halogenated analogs .
- Hydrogen Bonding: The acetic acid moiety forms strong hydrogen bonds, influencing crystal packing and stability. This is critical in crystal engineering, as noted in studies on hydrogen-bonding patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
